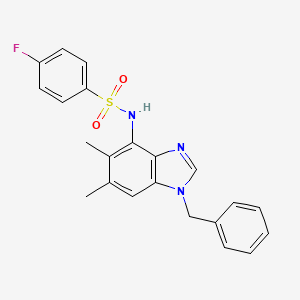

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Molecular Synthesis and Characterization

Sulfonamide derivatives are utilized in the synthesis of complex molecular structures, demonstrating the versatility of these compounds in creating novel chemical entities. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, highlighting the role of the N-sulfonamide derivative in modulating interactions with DNA and biological activity (González-Álvarez et al., 2013). Such complexes offer insights into designing metal-based therapeutic agents with enhanced DNA-targeting capabilities.

Biological Applications and Anticancer Activity

The biological applications of sulfonamide derivatives, particularly in anticancer research, are significant. The study of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups for their singlet oxygen quantum yield suggests potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020). This underscores the therapeutic potential of sulfonamide derivatives in developing novel photosensitizers for cancer therapy.

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have also been explored for their antimicrobial and antifungal activities. The synthesis and evaluation of thiourea derivatives bearing the benzenesulfonamide moiety for their activity against Mycobacterium tuberculosis demonstrate the antimycobacterial potential of these compounds (Ghorab et al., 2017). This is indicative of the broader applicability of sulfonamide derivatives in addressing resistant microbial strains and infectious diseases.

Agricultural Applications

In agriculture, carbendazim and tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to modify their release profiles and enhance their efficacy and safety (Campos et al., 2015). While not directly related to N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide, this study exemplifies the innovative use of sulfonamide derivatives in enhancing agricultural practices through nanotechnology.

Environmental Sensing and Detection

The development of sensitive and selective detection techniques for toxic substances highlights the application of sulfonamide derivatives in environmental sciences. For example, the creation of a reaction-based fluorescent probe using a sulfonamide group for discrimination of thiophenols over aliphatic thiols indicates the utility of these compounds in environmental monitoring and safety (Wang et al., 2012).

Eigenschaften

IUPAC Name |

N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2S/c1-15-12-20-22(24-14-26(20)13-17-6-4-3-5-7-17)21(16(15)2)25-29(27,28)19-10-8-18(23)9-11-19/h3-12,14,25H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWVIIAKKBPMIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2697070.png)

![N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2697074.png)

![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2697076.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2697077.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2697081.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2697084.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride](/img/structure/B2697085.png)